molecular formula C8H11BrN2O2 B2652810 4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid CAS No. 957129-40-7

4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2652810
M. Wt: 247.092
InChI Key: OAQYEJMWZZYVGR-UHFFFAOYSA-N
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Description

4-Bromo-5-butyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5-butyl-1H-pyrazole-3-carboxylic acid is C8H11BrN2O2 . The average mass is 247.089 Da and the monoisotopic mass is 246.000381 Da .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The boiling point of 4-Bromopyrazole, a similar compound, is 250-260 °C (lit.) and the melting point is 93-96 °C (lit.) . The exact physical and chemical properties of 4-Bromo-5-butyl-1H-pyrazole-3-carboxylic acid are not available in the search results.

Scientific Research Applications

Synthesis and Functionalization

  • Experimental and Theoretical Studies on Functionalization Reactions : Research has demonstrated methods for converting 1H-pyrazole-3-carboxylic acid into various derivatives through functionalization reactions. These studies provide insight into the mechanisms of these reactions and offer theoretical underpinnings for practical synthesis applications, highlighting the versatility of pyrazole derivatives in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

  • Novel Synthesis Approaches : Novel and efficient routes for the synthesis of pyrazole derivatives have been developed, showcasing the compound's potential as an intermediate for creating more complex molecules. These methods enhance the versatility and efficiency of synthesizing pyrazole-based compounds (Bobko, Kaura, Evans, & Su, 2012).

Applications in Materials Science

  • Potential NLO Materials : A study synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their optical nonlinearity. Some compounds exhibited significant non-linear optical responses, suggesting potential applications in optical limiting devices (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Synthesis and Characterization of Pyrazole Derivatives : Research has focused on creating pyrazole derivatives with specific structural features. These compounds have been studied for their non-linear optical (NLO) properties and chemical reactivity descriptors, indicating their utility in various applications ranging from materials science to chemical reactivity studies (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Safety And Hazards

4-Bromopyrazole, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-2-3-4-5-6(9)7(8(12)13)11-10-5/h2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQYEJMWZZYVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=NN1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid

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